Home > Products > Screening Compounds P85866 > 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 868143-46-8

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-6551716
CAS Number: 868143-46-8
Molecular Formula: C17H27N5O2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(7-Alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)-1-(2,6-diisopropylphenyl)ureas (I)

  • Compound Description: This class of compounds features a urea group linked to the 8-methyl substituent of the purine ring. They were synthesized and investigated for their potential as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors [].
  • Relevance: These compounds share the core 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure with 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The variation lies in the substituent at the 8-position, where the target compound has a piperidin-1-yl group directly attached to the purine core, while compounds in group (I) have a methylene linker followed by a urea moiety. This structural similarity suggests potential overlap in their biological activity profiles.

3-[2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)ureas (II)

  • Compound Description: This group features a urea group linked to an ethyl substituent at the 7-position of the purine ring. Similar to group (I), these compounds were also synthesized and evaluated for their ACAT inhibitory activity [].
  • Relevance: These compounds share the core 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure with 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. They differ in the substituents at the 7 and 8 positions. While the target compound has a pentyl group at the 7-position and a piperidin-1-yl group at the 8-position, compounds in group (II) have an ethyl linker followed by a urea moiety at the 7-position and no substituent at the 8-position. This structural comparison provides insights into the structure-activity relationships of these purine derivatives.

3-Alkyl/aryl/cycloalkyl-3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)-1-(2,6-diisopropylphenyl)ureas (III)

  • Compound Description: This group presents further diversification of the urea-containing substituent at the 8-methyl position, incorporating alkyl, aryl, or cycloalkyl groups. These variations aimed to explore the impact of different substituents on ACAT inhibition [].
  • Relevance: Similar to groups (I) and (II), this group retains the core 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure, differing in the substituents at the 7 and 8 positions from 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. While the target compound has a pentyl group at the 7-position and a piperidin-1-yl group at the 8-position, compounds in group (III) have various alkyl/aryl/cycloalkyl substituents incorporated into the urea moiety linked to the 8-methyl position and a variable alkyl substituent at the 7-position. These modifications highlight the versatility of the purine scaffold for developing compounds with potentially diverse biological activities.
  • Compound Description: This compound is a key intermediate in synthesizing a series of xanthene derivatives for potential antiasthmatic activity []. It features a piperazine ring linked to the 7-position of the purine core via an acetyl spacer.
  • Relevance: This compound shares the 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione core structure with 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. While the target compound has a pentyl substituent at the 7-position and a piperidin-1-yl group directly attached to the 8-position, compound (B) features a piperazine ring connected through an acetyl linker at the 7-position. This structural similarity, particularly the presence of a cyclic amine at the 7-position, suggests potential similarities in their binding affinities and pharmacological profiles.

7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

  • Compound Description: This specific derivative of compound (B) demonstrated significant vasodilatory activity compared to the standard drug Cilostazol, suggesting potential antiasthmatic properties [].
  • Relevance: This compound is a derivative of compound (B) and shares the 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione core structure with 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Compared to the target compound, compound (8) exhibits a bulkier substituent at the 7-position, featuring a piperazine ring with a 1-(3,4-dichlorophenyl)ethyl group.

8-Aminoxanthines (8-amino-3,7(or 3,9)-dihydro-1H-purine-2,6-diones)

  • Compound Description: This group encompasses a series of N-substituted 8-aminoxanthines synthesized and characterized for their physicochemical properties and reactivity. The research explored their synthesis, pKa values, UV and NMR spectra, and reactions with various reagents [].
  • Relevance: This group of compounds shares the core purine-2,6-dione structure with 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. While the target compound has methyl groups at positions 1 and 3 and substitutions at positions 7 and 8, 8-aminoxanthines have an amino group at position 8 and various substituents at other nitrogen atoms.

8-(3-Aminopiperidin-1-yl)-7-[(2-bromophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound was studied in complex with porcine dipeptidyl peptidase IV, providing insights into its potential as an inhibitor of this enzyme [].
  • Relevance: This compound shares a close structural similarity with 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, with both compounds featuring a piperidine ring attached to the purine core. Key differences lie in the substituents on the piperidine ring and at the 7-position of the purine. This comparison highlights the significance of subtle structural variations in influencing interactions with biological targets.
Overview

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds characterized by a fused pyrimidine and imidazole ring structure. This specific compound is notable for its potential therapeutic applications, particularly in the field of diabetes treatment, as it shares structural similarities with other purine derivatives used in pharmacology .

Source and Classification

The compound is classified under purines and has been studied for its interactions with various biological targets. It is often synthesized in laboratory settings for research purposes and may have implications in medicinal chemistry due to its structural features that resemble those of known pharmaceutical agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves several key steps:

  1. Starting Materials: The synthesis begins with 1,3-dimethylxanthine and piperidine as primary reactants.
  2. Reaction Conditions: The reaction is conducted under controlled conditions using solvents such as dichloromethane or ethanol. Catalysts like acids or bases may be employed to facilitate the reaction.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are utilized to isolate the desired product in high purity.

In an industrial context, large-scale production may involve continuous flow processes and automated systems to enhance efficiency and scalability.

Molecular Structure Analysis

Structure and Data

The molecular formula of 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is C16H24N4O2C_{16}H_{24}N_{4}O_{2} with a molecular weight of approximately 304.39 g/mol. The compound features a purine core with specific substituents that contribute to its biological activity. The structural representation includes:

  • A dimethyl group at positions 1 and 3.
  • A pentyl chain at position 7.
  • A piperidinyl group at position 8.

This unique arrangement of functional groups influences its pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride.
  • Substitution: It can participate in substitution reactions where functional groups are replaced by others using halogens or alkylating agents.

Common Reagents and Conditions

For oxidation reactions, potassium permanganate in an acidic medium is commonly employed. Reduction reactions typically utilize sodium borohydride in methanol.

Mechanism of Action

The mechanism of action for 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors involved in cellular signaling pathways that modulate physiological responses. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of purines, including solubility in organic solvents and stability under standard laboratory conditions. Its melting point and boiling point are yet to be thoroughly documented in the literature.

Chemical Properties

As a purine derivative, it may exhibit basicity due to the nitrogen atoms within its structure. It is expected to participate in hydrogen bonding due to the presence of functional groups that can act as hydrogen bond donors or acceptors .

Applications

The primary application of 1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione lies in scientific research, particularly within medicinal chemistry. Its structural similarity to other therapeutic agents suggests potential uses in treating conditions such as diabetes mellitus type 2. Ongoing studies aim to explore its efficacy and safety profiles .

Properties

CAS Number

868143-46-8

Product Name

1,3-dimethyl-7-pentyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

1,3-dimethyl-7-pentyl-8-piperidin-1-ylpurine-2,6-dione

Molecular Formula

C17H27N5O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C17H27N5O2/c1-4-5-7-12-22-13-14(19(2)17(24)20(3)15(13)23)18-16(22)21-10-8-6-9-11-21/h4-12H2,1-3H3

InChI Key

OHSRLWRNDFVKMI-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.